molecular formula C13H17NO4S B2821084 Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate CAS No. 1119407-35-0

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate

Cat. No.: B2821084
CAS No.: 1119407-35-0
M. Wt: 283.34
InChI Key: MCJNVETYYAJFEL-UHFFFAOYSA-N
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Description

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate is an organic compound with the molecular formula C13H17NO4S It is characterized by the presence of a benzoate moiety linked to a sulfonyl group, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoate moiety can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(morpholine-1-sulfonyl)methyl]benzoate
  • Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate
  • Methyl 4-[(pyrrolidine-1-sulfonyl)ethyl]benzoate

Uniqueness

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the sulfonyl group provides a unique scaffold that can be exploited for various applications .

Properties

IUPAC Name

methyl 4-(pyrrolidin-1-ylsulfonylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-13(15)12-6-4-11(5-7-12)10-19(16,17)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJNVETYYAJFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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